

# Benzenesulfonyl Azide: A Technical Guide to Chemical Properties and Structure

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## Compound of Interest

Compound Name: Benzenesulfonyl azide

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This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key reactions of **benzenesulfonyl azide**. It is intended to serve as a technical resource for professionals in research and development who utilize this versatile and highly reactive compound.

## Core Chemical and Physical Properties

**Benzenesulfonyl azide** is an organic compound widely used in synthetic chemistry. Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	183.19 g/mol	[1][3]
IUPAC Name	N-diazobenzenesulfonamide	[1][2]
CAS Number	938-10-3	[1][2]
Appearance	White to light-colored crystalline solid	[4]
Thermal Stability	Decomposes rapidly at 105°C; explodes upon heating.	[5]
Purity (Typical)	95%	[3]

Safety and Hazards: **Benzenesulfonyl azide** is a high-energy material with explosive properties, particularly when heated.[5] Crude forms can detonate violently.[5] It is also classified as toxic if swallowed.[1] Due to its hazardous nature, it must be handled with extreme caution, following all appropriate laboratory safety protocols.

## Molecular Structure

**Benzenesulfonyl azide** consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to an azide functional group.

Caption: 2D structure of **benzenesulfonyl azide**.

The molecule's reactivity is dominated by the azide group, which can act as a 1,3-dipole in cycloaddition reactions or as a source of the highly reactive benzenesulfonyl nitrene upon thermal or photolytic decomposition.[3]

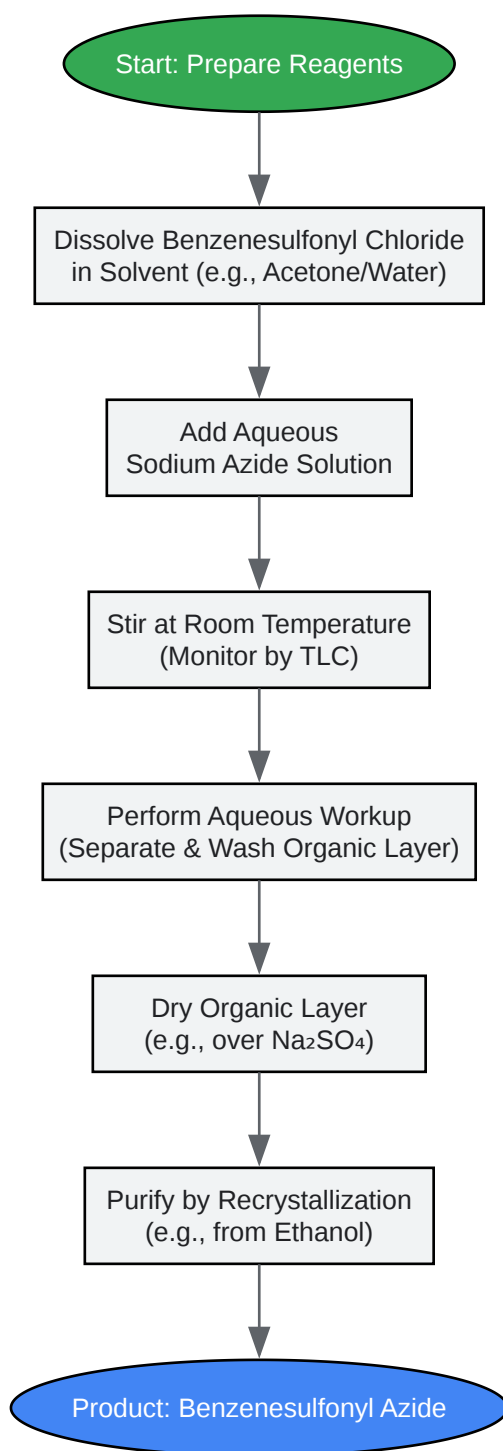
## Experimental Protocols & Reactions

### Synthesis of Benzenesulfonyl Azide

The most common method for synthesizing **benzenesulfonyl azide** is through the nucleophilic substitution of benzenesulfonyl chloride with sodium azide.[3]

#### General Protocol:

- **Dissolution:** Benzenesulfonyl chloride is dissolved in a suitable solvent mixture, such as aqueous acetone or an ethanol-water mixture.[\[3\]](#)[\[5\]](#)
- **Azide Addition:** A solution of sodium azide ( $\text{NaN}_3$ ) in water is added to the benzenesulfonyl chloride solution.[\[6\]](#)
- **Reaction:** The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[\[6\]](#) The reaction typically takes several hours to complete.[\[6\]](#)
- **Workup:** The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with an aqueous sodium bicarbonate solution, and dried over an anhydrous salt like sodium sulfate.[\[6\]](#)
- **Purification:** The resulting product can be further purified by recrystallization from ethanol.[\[5\]](#)



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Caption: Workflow for the synthesis of **benzenesulfonyl azide**.

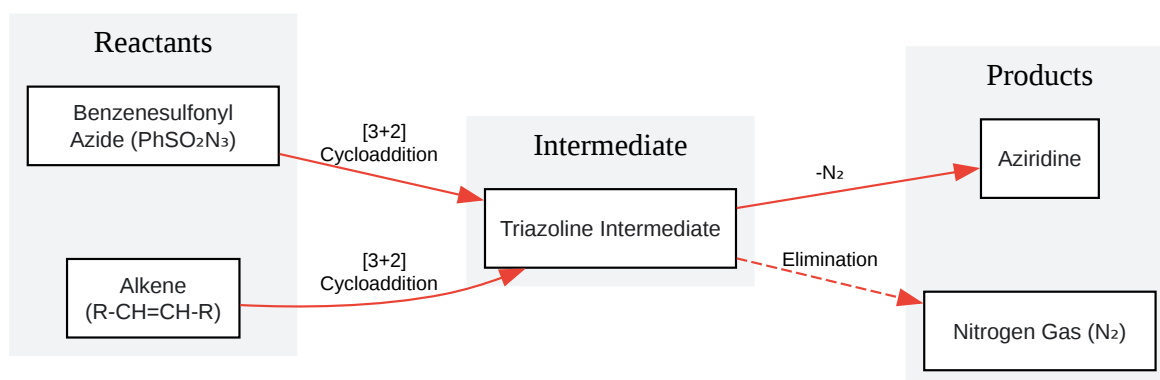
A variation of this procedure utilizes phase transfer catalysis to facilitate the reaction between the organic sulfonyl chloride and the aqueous sodium azide, which can improve efficiency and

simplify the isolation process.[6]

## Key Reactions and Mechanisms

**Benzenesulfonyl azide** is a key reagent in several important organic transformations, primarily involving cycloadditions and nitrene insertions.

**[3+2] Cycloaddition Reactions:** The azide functional group can participate in [3+2] cycloaddition reactions with unsaturated systems like alkenes and alkynes.[3] With alkenes, the reaction proceeds through a five-membered triazoline ring intermediate, which subsequently loses molecular nitrogen ( $N_2$ ) to form aziridines.[3] Computational studies have shown this pathway to be kinetically favored over a direct nitrene addition mechanism.[3]



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Caption: Pathway of a [3+2] cycloaddition reaction.

**Nitrene Source:** Upon thermal or photolytic decomposition, **benzenesulfonyl azide** eliminates  $N_2$  to form a highly reactive benzenesulfonyl nitrene intermediate.[3] This nitrene can then undergo various reactions, including addition to double bonds to form aziridines or insertion into C-H bonds. Flash vacuum pyrolysis at high temperatures (e.g., 800 K) leads to further decomposition, yielding phenylnitrene (PhN) and sulfur dioxide (SO<sub>2</sub>).[3]

**Sulfonamide Formation:** **Benzenesulfonyl azides** can also serve as sulfonyl donors in coupling reactions. For instance, they react with amino acids like proline under metal-free

conditions to form N-sulfonated derivatives, which are important scaffolds in medicinal chemistry.[7][8]

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